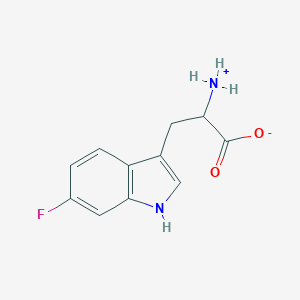

6-Fluorotryptophan

Description

Tryptophan, 6-fluoro- has been reported in Aspergillus fumigatus with data available.

an inhibitor of serotonin synthesis; RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXGEAJNZRQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874167 | |

| Record name | 6-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-20-3, 343-92-0 | |

| Record name | 6-Fluorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorotryptophan, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7730-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FLUOROTRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I7LZ8M32B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorotryptophan: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptophan (6-F-Trp) is a synthetic derivative of the essential amino acid L-tryptophan. The strategic placement of a fluorine atom at the 6th position of the indole ring endows this molecule with unique chemical and biological properties, making it a valuable tool in biochemical research and drug development. Its primary significance lies in its role as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] This property allows for the modulation of serotonergic pathways, which are implicated in a wide range of physiological processes and neurological disorders. Furthermore, the presence of the 19F atom makes this compound an effective probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies, enabling detailed investigation of protein structure and dynamics.[4][5][6][7]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its application in experimental systems. These properties are summarized in the tables below.

Table 1: General Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | [8] |

| Synonyms | DL-6-Fluorotryptophan, H-6-Fluoro-DL-Trp-OH, NSC 9364 | |

| CAS Number | 7730-20-3 (for DL-form) | |

| 19310-00-0 (for L-form) | [8] | |

| Molecular Formula | C11H11FN2O2 | [8] |

| InChIKey | YMEXGEAJNZRQEH-VIFPVBQESA-N (for L-form) | [8] |

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Molecular Weight | 222.22 g/mol | [8] |

| Melting Point | 253-255 °C | |

| Appearance | Off-white powder or crystalline solid | |

| UV Maximum Absorption (λmax) | 218 nm | |

| XLogP3-AA | -0.8 | [8] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 79.1 Ų | [8] |

Table 3: Solubility Data

| Solvent | Solubility | Notes | Source |

| Water | 4.85 mg/mL | Requires sonication, warming, and pH adjustment to 2 with HCl. | |

| Methanol | ~0.1 mg/mL | ||

| Acetic Acid (2%) | ~1 mg/mL |

Signaling Pathway: Inhibition of Serotonin Synthesis

This compound exerts its primary biological effect by interfering with the serotonin synthesis pathway. Tryptophan is the natural precursor for serotonin. The first and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[1][3][9] 6-F-Trp acts as a competitive inhibitor of TPH, binding to the active site of the enzyme and thereby preventing the conversion of endogenous tryptophan. This leads to a transient depletion of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA).[10]

Caption: Mechanism of this compound as a competitive inhibitor in the serotonin pathway.

Experimental Protocols

Protocol: Site-Specific Incorporation of this compound into Proteins for 19F NMR

This protocol describes a general workflow for producing a protein with 6-F-Trp incorporated at a specific site for subsequent analysis by 19F NMR. This technique is powerful for studying protein conformation and ligand binding.[5][7][11][12][13]

Methodology:

-

Site-Directed Mutagenesis:

-

Design primers to mutate the codon for the tryptophan residue of interest to an amber stop codon (TAG) in the expression plasmid.[14][15]

-

Perform PCR-based site-directed mutagenesis using a high-fidelity polymerase.

-

Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transform the mutated plasmid into competent E. coli cells and select for successful transformants. Verify the mutation by DNA sequencing.

-

-

Protein Expression:

-

Co-transform the expression plasmid (containing the TAG codon) and a plasmid encoding a mutant aminoacyl-tRNA synthetase (aaRS) specific for 6-F-Trp and its cognate tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the cells in a minimal medium to an OD600 of 0.6-0.8.

-

Supplement the medium with this compound (typically 1 mM).

-

Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a reduced temperature (e.g., 18-20°C) for 16-20 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

-

-

19F NMR Spectroscopy:

-

Prepare the purified, 6-F-Trp-labeled protein sample in a suitable NMR buffer containing 10% D2O.

-

Acquire one-dimensional 19F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.

-

The chemical shift of the 19F signal will be sensitive to the local environment of the incorporated 6-F-Trp, providing insights into protein structure and conformational changes upon ligand binding.[16]

-

Caption: Experimental workflow for producing 19F-labeled proteins using this compound.

Protocol: Analysis of this compound and its Metabolites by HPLC

This protocol outlines a general method for the separation and quantification of this compound and its potential metabolites from biological samples, adapted from methods used for tryptophan analysis.[17]

Methodology:

-

Sample Preparation (Plasma/Tissue Homogenate):

-

To 500 µL of plasma or tissue homogenate, add 50 µL of 8% perchloric acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 5 mM sodium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile). The ratio can be optimized, for example, 92:8 (v/v) aqueous to organic.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the fluorinated indole ring (e.g., 267-280 nm) or a fluorescence detector. For metabolic studies, an electrochemical detector can also be used.[10]

-

Injection Volume: 20-50 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the biological samples by interpolating their peak areas from the standard curve.

-

Conclusion

This compound is a versatile molecule with significant applications in the study of protein biochemistry and neuropharmacology. Its ability to act as a competitive inhibitor of tryptophan hydroxylase provides a means to investigate the serotonergic system, while its 19F nucleus serves as a sensitive probe for NMR-based structural biology. The detailed properties and protocols provided in this guide offer a comprehensive resource for researchers aiming to leverage the unique characteristics of this compound in their experimental designs.

References

- 1. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdc-berlin.de [mdc-berlin.de]

- 4. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 血清素合成及代谢 [sigmaaldrich.com]

- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 12. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. assaygenie.com [assaygenie.com]

- 15. web.stanford.edu [web.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

6-Fluorotryptophan as a Non-Canonical Amino Acid: A Technical Guide for Researchers

Introduction

6-Fluorotryptophan (6-F-Trp) is a synthetic analog of the canonical amino acid tryptophan, in which a hydrogen atom at the 6th position of the indole ring is replaced by a fluorine atom. This substitution is sterically minimal, often preserving the overall structure and function of the protein into which it is incorporated. However, the unique properties of the fluorine atom—its high electronegativity, 100% natural abundance of the ¹⁹F isotope, and the sensitivity of its nuclear magnetic resonance (NMR) signal to the local environment—make 6-F-Trp an invaluable tool for researchers in structural biology, enzymology, and drug development. This guide provides an in-depth overview of the properties, applications, and methodologies associated with the use of this compound as a non-canonical amino acid.

Physicochemical and Spectroscopic Properties

The primary utility of 6-F-Trp stems from the introduction of the ¹⁹F nucleus, which serves as a sensitive biophysical probe. The C-F bond is only slightly longer than a C-H bond, and the van der Waals radius of fluorine is only marginally larger than that of hydrogen, meaning its incorporation generally causes minimal structural perturbation.[1]

¹⁹F NMR Spectroscopy

The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, covering a range of over 300 ppm. This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and changes in solvent exposure. Since proteins do not naturally contain fluorine, ¹⁹F NMR spectra are free from background signals, enabling clean and direct observation of the labeled site.[2]

Table 1: ¹⁹F NMR Chemical Shift Data for this compound

| Sample | Conditions | ¹⁹F Chemical Shift (ppm) | Reference Compound | Reference(s) |

| Free 6-fluoro-DL-tryptophan | 1 mM in 5 mM sodium phosphate, pH 7.0 | ~ -48 | TFA (0 ppm) | [3] |

| Free this compound | Solution | -121.6 | Not specified | [4] |

| Crystalline 6-fluoro-L-tryptophan | Solid-state (MAS NMR) | -41.4 | Not specified | |

| 6-F-Trp in unfolded Retinol-Binding Protein (RBP) | 25 µM in 5 mM sodium phosphate, pH 7.0 | ~ -48 | TFA (0 ppm) | [3] |

| 6-F-Trp in folded Retinol-Binding Protein (RBP) | 50 µM in 5 mM sodium phosphate, pH 7.0 | ~ -44 to -47 (multiple peaks) | TFA (0 ppm) | [3] |

| 6-F-W41 in Transthyretin (TTR) | 10 mM potassium phosphate, 100 mM KCl, pH 7.0 | -118.3 | Not specified | [4] |

| 6-F-W79 in Transthyretin (TTR) | 10 mM potassium phosphate, 100 mM KCl, pH 7.0 | -117.8 | Not specified | [4] |

Note: Chemical shifts are highly dependent on the reference standard and experimental conditions. The data presented illustrates the sensitivity of the shift to the environment (free vs. folded, different positions in a protein).

Fluorescence Properties

Applications in Research and Drug Development

Probing Protein Structure and Dynamics with ¹⁹F NMR

The most prominent application of 6-F-Trp is as a site-specific probe for ¹⁹F NMR spectroscopy. By incorporating 6-F-Trp at single or multiple tryptophan positions, researchers can monitor:

-

Conformational Changes: Ligand binding, protein-protein interactions, or changes in environmental conditions (pH, temperature) can induce conformational shifts that alter the local environment of the ¹⁹F probe, resulting in a change in its chemical shift.[7]

-

Ligand Binding: The binding of small molecules or other proteins can be monitored directly by observing perturbations in the ¹⁹F NMR spectrum of the labeled protein. This can be used to confirm target engagement and study binding kinetics.[8]

-

Protein Folding and Stability: The transition from a folded to an unfolded state can be tracked by observing the change in the ¹⁹F chemical shift, as the fluorinated residue moves from a defined structural environment to a more solvent-exposed, heterogeneous one.[3]

Enzyme Inhibition and Mechanistic Studies

This compound acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[9][10] By competing with the native substrate, tryptophan, 6-F-Trp can be used to modulate serotonin levels in vivo and study the physiological roles of this pathway. While it is established as a competitive inhibitor, a specific Kᵢ value for this compound against tryptophan hydroxylase is not well-documented in the surveyed literature.

The synthesis of serotonin from tryptophan involves two key enzymatic steps. 6-F-Trp inhibits the first and rate-limiting step catalyzed by Tryptophan Hydroxylase (TPH).

X-ray Crystallography

While the primary application of 6-F-Trp is in NMR, the fluorine atom can also be useful in X-ray crystallography. As a heavier atom than hydrogen, it can aid in phasing and structure determination. The PDB entry 2NW9 provides the crystal structure of tryptophan 2,3-dioxygenase in a complex with this compound as a bound ligand.[3][11] This structure reveals how 6-F-Trp interacts within a protein's active site, with the carboxylate and ammonium groups forming key interactions that define stereospecificity.[11]

Impact on Protein Stability

The incorporation of non-canonical amino acids can affect the thermodynamic and kinetic stability of a protein. Studies on the protein transthyretin (TTR) have shown that global substitution of tryptophan with 6-F-Trp, particularly at the W79 position, can decrease the kinetic stability of the tetramer and increase its propensity for aggregation.[12] This destabilization is site-specific and depends on the local structural context, as the protein must accommodate the slightly different steric and electronic properties of the fluorinated indole ring.[12]

Table 2: Qualitative Effects of this compound on Protein Stability and Activity

| Protein | Incorporation Site(s) | Observed Effect | Method(s) of Analysis | Reference(s) |

| Transthyretin (TTR) | W41 & W79 (Global) | Decreased kinetic stability and increased aggregation propensity compared to wild-type and 5-F-Trp substituted TTR. | Turbidity assays, ¹⁹F-NMR unfolding assays | [12] |

| β-galactosidase | Global | Enzyme activity reduced to ~10% of control. | Enzyme activity assay | [13] |

| Lactose permease | Global | Activity at ~35% of control. | Transport assay | [13] |

| D-Lactate dehydrogenase | Global | Specific activity was approximately half that of the control. | Enzyme activity assay | [13] |

Experimental Protocols

Incorporation of this compound into Proteins

There are two primary methods for incorporating 6-F-Trp into proteins expressed in E. coli: global substitution and site-specific incorporation.

This method utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to incorporate 6-F-Trp in response to an amber stop codon (UAG) engineered into the gene of interest.

-

Plasmid Preparation:

-

Clone the gene of interest into an expression vector (e.g., pET vector). Using site-directed mutagenesis, introduce a TAG (amber) codon at the desired incorporation site.

-

Co-transform E. coli expression cells (e.g., BL21(DE3)) with the expression plasmid and a pEVOL plasmid encoding the engineered aaRS and suppressor tRNA specific for 6-F-Trp.[4][13]

-

-

Cell Culture and Expression:

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics for both plasmids.

-

Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, and required amino acids except for tryptophan) with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Add this compound to a final concentration of 1 mM.

-

Induce the expression of the aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).

-

Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight (16-20 hours).

-

-

Cell Harvest:

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

-

This method replaces all tryptophan residues with 6-F-Trp. It requires an E. coli strain that cannot synthesize its own tryptophan.

-

Cell Culture and Expression:

-

Grow a starter culture of a tryptophan-auxotrophic E. coli strain (e.g., a trp- strain) containing the expression plasmid for the protein of interest in a rich medium like LB.

-

Pellet the starter culture and wash with M9 salts to remove any residual tryptophan.

-

Inoculate 1 L of M9 minimal medium supplemented with all amino acids except tryptophan.

-

Add this compound to a final concentration of 50-100 mg/L.

-

Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (0.5-1 mM) and incubate at a suitable temperature (e.g., 18-30°C) for 4 hours to overnight.

-

-

Cell Harvest:

-

Harvest cells as described in the site-specific protocol.

-

Protein Purification

The following is a general protocol for purifying a His-tagged protein containing 6-F-Trp. Buffers should be optimized for the specific target protein.

-

Cell Lysis:

-

Resuspend the frozen or fresh cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice or by using a microfluidizer.

-

Clarify the lysate by centrifugation at >15,000 x g for 30-60 minutes at 4°C.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

-

-

Buffer Exchange/Further Purification (Optional):

-

Remove the imidazole and exchange the protein into a final storage or experimental buffer (e.g., for NMR or crystallography) using a desalting column or dialysis.

-

If higher purity is required, perform size-exclusion chromatography or ion-exchange chromatography.

-

-

Analysis:

-

Verify protein purity by SDS-PAGE.

-

Confirm the incorporation of 6-F-Trp and the final protein mass using mass spectrometry (e.g., ESI-MS).

-

Protein Crystallization

The hanging-drop vapor diffusion method is a common technique for obtaining protein crystals suitable for X-ray diffraction.

-

Preparation:

-

Concentrate the purified, 6-F-Trp-labeled protein to 5-10 mg/mL in a low-salt buffer. The protein solution must be highly pure and monodisperse.

-

Prepare a 24-well crystallization plate by adding 500 µL of various precipitant solutions (from commercial or custom screens) to the reservoirs.

-

-

Drop Setting:

-

On a siliconized glass coverslip, pipette a 1 µL drop of the concentrated protein solution.

-

Add 1 µL of the corresponding reservoir solution to the protein drop. Do not mix, or mix gently by pipetting up and down once.

-

Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create a closed system.

-

-

Incubation and Observation:

-

Incubate the plate in a stable, vibration-free environment at a constant temperature (commonly 4°C or 20°C).

-

Over time, water will evaporate from the drop and equilibrate with the more concentrated reservoir solution. This slowly increases the concentration of both protein and precipitant in the drop, driving the system towards supersaturation and, ideally, crystallization.[7][14]

-

Monitor the drops periodically under a microscope for the formation of crystals over several days to weeks.

-

Conclusion

This compound is a powerful non-canonical amino acid that provides a minimally perturbative, site-specific probe for investigating protein structure, function, and dynamics. Its utility in ¹⁹F NMR spectroscopy allows for the direct observation of conformational changes and ligand interactions with high sensitivity and without background interference. While its incorporation can sometimes impact protein stability, this property itself can be exploited to understand the forces governing protein folding and assembly. With established methods for both global and site-specific incorporation, 6-F-Trp is an accessible and versatile tool for researchers aiming to gain deeper insights into complex biological systems.

References

- 1. b3p.it.helsinki.fi [b3p.it.helsinki.fi]

- 2. Tryptophan, 6-fluoro- [webbook.nist.gov]

- 3. 2NW9: Crystal Structure of Tryptophan 2,3-dioxygenase (TDO) from Xanthomonas campestris in complex with ferrous heme and 6-fluoro-tryptophan. Northeast Structural Genomics Target XcR13 [ncbi.nlm.nih.gov]

- 4. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

- 6. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 9. 蛋白纯化步骤-蛋白分离-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rcsb.org [rcsb.org]

- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 13. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

An In-Depth Technical Guide to the Spectroscopic Properties of 6-Fluorotryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-fluorotryptophan (6-FTrp), a fluorescent analog of the natural amino acid tryptophan. Its unique photophysical characteristics make it a valuable tool for investigating protein structure, dynamics, and interactions. This document details its absorption and fluorescence properties, experimental protocols for their measurement, and its application as a probe in biological systems.

Core Spectroscopic Properties

This compound exhibits distinct spectroscopic properties compared to its parent molecule, tryptophan. The introduction of a fluorine atom at the 6th position of the indole ring subtly alters its electronic structure, leading to shifts in its absorption and emission spectra, as well as changes in its fluorescence quantum yield and lifetime. These properties are sensitive to the local microenvironment, making 6-FTrp an effective probe for monitoring changes in protein conformation and binding events.

Data Presentation

The following table summarizes the key spectroscopic properties of this compound in various environments.

| Property | Value | Solvent/Environment | Reference |

| Absorption Maximum (λabs) | ~288 nm | Methanol | N/A |

| 218 nm | Acetic Acid (2%)/Methanol | [1] | |

| Emission Maximum (λem) | ~358 nm | Methanol | N/A |

| Molar Extinction Coefficient (ε) | ~5,300 M-1cm-1 | Methanol | N/A |

| Fluorescence Quantum Yield (ΦF) | 0.09 | Methanol | N/A |

| Fluorescence Lifetime (τ) | 1.1 ns, 4.8 ns (biexponential decay) | Methanol | N/A |

Note: The absorption maximum of 218 nm is likely due to a higher energy electronic transition and is less relevant for fluorescence studies where excitation typically occurs at the longer wavelength absorption band (~288 nm). Data for molar extinction coefficient, quantum yield, and lifetime in methanol are derived from studies on various tryptophan analogs and provide the most accurate available estimates for 6-FTrp.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution). A series of dilutions are then made to obtain concentrations ranging from approximately 1 µM to 100 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using the solvent as a blank.

-

Measure the absorbance of each dilution from 200 nm to 400 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs against concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a xenon arc lamp and monochromators for both excitation and emission.

-

Data Acquisition:

-

Emission Spectrum: Set the excitation wavelength to the absorption maximum (~288 nm) and scan the emission wavelengths (e.g., from 300 nm to 500 nm).

-

Excitation Spectrum: Set the emission wavelength to the emission maximum (~358 nm) and scan the excitation wavelengths (e.g., from 250 nm to 340 nm).

-

Record a blank spectrum of the solvent for background subtraction.

-

-

Data Analysis: Correct the recorded spectra for instrument response and background fluorescence. The corrected spectra will yield the emission and excitation maxima.

Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with 6-FTrp (e.g., tryptophan in water, ΦF = 0.14).

-

Sample Preparation: Prepare a series of solutions of both the sample (6-FTrp) and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. The same solvent should be used for both if possible. If different solvents are used, a correction for the refractive index must be applied.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime(s) of this compound.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low to avoid artifacts.

-

Data Acquisition:

-

Excite the sample with short pulses of light at the absorption maximum.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.

-

Accumulate a histogram of these time delays to build the fluorescence decay curve.

-

Measure the instrument response function (IRF) using a scattering solution.

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ).

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures and the logical relationships in data analysis.

Application in Biological Systems

This compound serves as a powerful probe in various biological studies, particularly in the investigation of protein structure and dynamics. Its utility stems from its minimal structural perturbation when substituted for native tryptophan, combined with its unique spectroscopic signature.

Probing Protein Environments

The sensitivity of 6-FTrp's fluorescence to its local environment allows researchers to monitor conformational changes in proteins. For instance, a blue shift in the emission spectrum is indicative of the tryptophan analog moving into a more hydrophobic environment, which often occurs during protein folding or ligand binding. Conversely, a red shift suggests increased solvent exposure.

Förster Resonance Energy Transfer (FRET)

This compound can act as a donor in FRET experiments to measure intramolecular or intermolecular distances. The efficiency of energy transfer to an acceptor fluorophore is exquisitely sensitive to the distance between the donor and acceptor, providing a molecular ruler to probe biological interactions. The general principle of using an intrinsic or modified tryptophan as a FRET donor is well-established.[2]

While specific examples detailing the use of 6-FTrp in G-protein coupled receptor (GPCR) signaling are not extensively documented in publicly available literature, its properties make it a suitable candidate for such studies. By incorporating 6-FTrp into a GPCR, researchers could monitor ligand-induced conformational changes that are critical for signal transduction. The diagram below illustrates a hypothetical application of 6-FTrp in studying GPCR activation.

In this conceptual model, 6-FTrp is incorporated into a GPCR, serving as a FRET donor. An acceptor fluorophore is attached to a G-protein. In the inactive state, the donor and acceptor are distant, and no FRET occurs. Upon ligand binding and subsequent GPCR activation, a conformational change brings the GPCR and G-protein into close proximity, leading to FRET, which can be measured to quantify the interaction and its dynamics.

Conclusion

This compound is a versatile fluorescent probe with spectroscopic properties that are highly sensitive to its molecular environment. This technical guide has provided an overview of its core spectroscopic characteristics, detailed experimental protocols for their measurement, and insights into its application in studying protein structure and function. As a minimally perturbing substitute for native tryptophan, 6-FTrp offers a powerful tool for researchers in biochemistry, molecular biology, and drug development to gain a deeper understanding of complex biological processes.

References

The Fluorinated Tryptophan Toolkit: An In-depth Technical Guide to Synthesis, Incorporation, and Application of Fluorinated Tryptophan Analogs

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into biomolecules has emerged as a powerful tool in chemical biology and drug discovery. Fluorinated tryptophan analogs, in particular, offer a unique combination of subtle steric perturbation and significant electronic modification, making them invaluable probes for studying protein structure, function, and interactions. This technical guide provides a comprehensive overview of fluorinated tryptophan analogs, detailing their synthesis, incorporation into proteins, and their application in cutting-edge research, with a focus on quantitative data and detailed experimental protocols.

Properties of Fluorinated Tryptophan Analogs

Fluorinating the indole ring of tryptophan can significantly alter its physicochemical properties. These changes, though subtle, can have profound effects on protein stability and interactions. The electron-withdrawing nature of fluorine generally decreases the pKa of the indole nitrogen and alters the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions.[1]

Table 1: Physicochemical Properties of Selected Fluorinated Tryptophan Analogs

| Analog | Molecular Weight ( g/mol ) | van der Waals Radius of Substituent (Å) | LogP (Predicted) | Notes |

| Tryptophan | 204.23 | H: 1.20 | -1.1 | Canonical amino acid |

| 4-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Often used in 19F NMR studies.[2] |

| 5-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Can be incorporated into proteins.[2][3] |

| 6-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Used to study protein unfolding.[4] |

| 7-Fluorotryptophan | 222.22 | F: 1.47 | -0.7 | Can be genetically encoded.[5] |

| 4,6-Difluorotryptophan | 240.21 | F: 1.47 | -0.3 | Provides multiple 19F NMR probes.[6][7] |

Note: LogP values are estimations and can vary based on the prediction algorithm. The van der Waals radius of fluorine is only slightly larger than that of hydrogen, minimizing steric disruption upon substitution.[8]

Table 2: Effects of Tryptophan Fluorination on Protein Stability and Affinity

| Protein | Fluorinated Analog | Effect on Stability (ΔTm) | Effect on Ligand Affinity | Reference |

| Lectin from Ralstonia solanacearum | 4-Fluorotryptophan | -9 °C | Decreased | [9] |

| Lectin from Ralstonia solanacearum | 5-Fluorotryptophan | +2 °C | Decreased | [9] |

| Lectin from Ralstonia solanacearum | 7-Fluorotryptophan | -16 °C | Decreased | [9] |

| LmrR | Progressive Fluorination of Trp96 | Not specified | 6- to 70-fold decrease | [1] |

Synthesis and Incorporation of Fluorinated Tryptophan Analogs

The availability of fluorinated tryptophan analogs is crucial for their use in research. Both chemical synthesis and biosynthetic approaches are employed to produce these valuable compounds.

Chemical Synthesis

Chemical synthesis offers a versatile route to a wide range of fluorinated tryptophan analogs, including those with multiple fluorine substitutions.

This protocol is based on the deaminative coupling of 4,6-difluorogramine with a glycine equivalent.

Materials:

-

4,6-difluorogramine

-

2-benzylthio-1,5-dihydro-4H-imidazolone (glycine synthetic equivalent)

-

Ethyl propiolate

-

Dry Dichloromethane (CH2Cl2)

-

1,4-Dioxane

-

6 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (MgSO4)

-

Dowex® 50WX2 hydrogen form ion-exchange resin

-

5% Ammonium hydroxide (NH3) aqueous solution

Procedure:

-

Coupling Reaction:

-

Dissolve 4,6-difluorogramine (1.0 eq) and 2-benzylthio-1,5-dihydro-4H-imidazolone (2.0 eq) in dry CH2Cl2.

-

Cool the solution to -40°C.

-

Add ethyl propiolate (1.1 eq) dropwise.

-

Stir the reaction at a low temperature (≤ -35°C) until completion (monitor by TLC).

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over MgSO4 and concentrate under reduced pressure to obtain the crude coupling product.

-

-

Hydrolysis and Purification:

-

Dissolve the crude product in 1,4-dioxane.

-

Cool to 0°C and add 6 M HCl dropwise.

-

Stir the reaction at room temperature overnight.

-

Cool the mixture to 0°C and neutralize with saturated NaHCO3 solution.

-

Extract the aqueous layer three times with CH2Cl2.

-

Dry the combined organic layers over MgSO4 and evaporate the solvent.

-

Dissolve the resulting solid in water and load it onto a Dowex® 50WX2 ion-exchange resin column.

-

Wash the resin with water until the eluent is neutral.

-

Elute the product with a 5% NH3 aqueous solution.

-

Concentrate the basic solution under vacuum to yield 4,6-difluorotryptophan as a solid.

-

Biosynthetic Incorporation into Proteins

Incorporating fluorinated tryptophan analogs into proteins is most commonly achieved using tryptophan-auxotrophic strains of Escherichia coli. These strains cannot synthesize their own tryptophan and will therefore incorporate analogs supplied in the growth medium.

Materials:

-

Tryptophan auxotrophic E. coli strain (e.g., BL21(DE3)/NK7402) transformed with the expression plasmid for the protein of interest.

-

M63 minimal medium.

-

Glucose.

-

Ampicillin (or other appropriate antibiotic).

-

L-Tryptophan.

-

Fluorinated tryptophan analog (e.g., 5-fluorotryptophan).

-

Glycerol.

-

IPTG (for induction).

Procedure:

-

Initial Growth:

-

Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Transfer the starter culture to 1 L of M63 minimal medium supplemented with 2.0% glucose, 100 µg/mL ampicillin, and 0.25 M L-tryptophan.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.7.

-

-

Tryptophan Depletion and Analog Addition:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with 500 mL of M63 medium containing 0.2% glycerol to remove residual L-tryptophan.

-

Resuspend the cell pellet in the original volume of M63 medium containing 0.6% glycerol and 100 µg/mL ampicillin.

-

Incubate for a further 20 minutes to deplete any remaining intracellular tryptophan.

-

Add the desired fluorinated tryptophan analog to the culture.

-

-

Protein Expression and Harvest:

-

Induce protein expression with IPTG (e.g., 1 mM final concentration).

-

Grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.

-

Harvest the cells by centrifugation. The cell pellet can then be used for protein purification.

-

Key Applications and Experimental Workflows

Fluorinated tryptophan analogs are powerful tools for a variety of applications in protein science and drug development.

19F NMR Spectroscopy for Studying Protein Structure and Ligand Binding

The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an excellent NMR probe. Since fluorine is absent in biological systems, 19F NMR spectra of labeled proteins are free from background signals.[10]

Materials:

-

Purified protein with incorporated fluorinated tryptophan.

-

NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 50 mM NaCl) in D2O.

-

Trifluoroacetic acid (TFA) as an external reference.

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation:

-

Prepare a protein sample of 25-100 µM in the NMR buffer.

-

Add D2O to a final concentration of 10% for the lock signal.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Tune and match the fluorine probe.

-

Acquire a 1D 19F NMR spectrum at a constant temperature (e.g., 298 K).

-

Use a spectral width appropriate for the expected chemical shift range of the fluorinated tryptophan (e.g., 50 ppm).

-

Set a suitable recycle delay (e.g., 5 s).

-

Reference the chemical shifts to an external standard of TFA.

-

-

Ligand Titration (Optional):

-

Acquire a baseline 1D 19F NMR spectrum of the protein.

-

Add increasing concentrations of the ligand to the protein sample.

-

Acquire a 1D 19F NMR spectrum after each addition.

-

Monitor changes in the chemical shift and/or line width of the 19F signals to determine binding affinity and kinetics.

-

Caption: Workflow for identifying small molecule binders using 19F NMR.

Fluorescence Spectroscopy to Probe Protein Conformation

The intrinsic fluorescence of tryptophan is sensitive to its local environment. Fluorination can alter the photophysical properties of tryptophan, providing a sensitive probe for conformational changes.[11]

Materials:

-

Purified protein with incorporated fluorinated tryptophan.

-

Appropriate buffer for the protein.

-

Fluorescence spectrophotometer with temperature control.

-

Quartz cuvette.

Procedure:

-

Instrument Setup:

-

Turn on the instrument and allow the lamp to warm up for at least 30 minutes.

-

Set the desired temperature for the experiment.

-

-

Sample Preparation:

-

Prepare a dilute solution of the protein in the buffer to avoid inner filter effects. The optimal concentration should be determined empirically.

-

Prepare a buffer blank.

-

-

Data Acquisition:

-

Measure the fluorescence spectrum of the buffer blank to obtain a background reading.

-

Measure the fluorescence emission spectrum of the protein sample. Excite the sample at a wavelength appropriate for the fluorinated tryptophan analog (typically around 295 nm to minimize absorbance by tyrosine).

-

Record the emission spectrum over a suitable range (e.g., 310-450 nm).

-

Subtract the buffer blank spectrum from the protein spectrum.

-

-

Analysis of Conformational Changes:

-

Induce a conformational change in the protein (e.g., by adding a denaturant, changing the pH, or adding a ligand).

-

Record the fluorescence emission spectrum under the new conditions.

-

Analyze the changes in the emission maximum wavelength (λmax) and fluorescence intensity to infer changes in the local environment of the fluorinated tryptophan. A blue shift in λmax generally indicates a more hydrophobic environment, while a red shift suggests increased solvent exposure.

-

Caption: Monitoring GPCR activation via a fluorinated tryptophan probe.

Conclusion

Fluorinated tryptophan analogs are versatile and powerful tools for probing the intricacies of protein structure and function. Their minimal steric perturbation, coupled with their unique spectroscopic properties, allows for high-resolution studies of protein dynamics, ligand binding, and conformational changes. The methodologies for their synthesis and incorporation are well-established, making them accessible for a wide range of applications in basic research and drug development. As our ability to manipulate and understand biological systems at the molecular level continues to advance, the utility of these remarkable amino acid analogs is certain to grow.

References

- 1. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 6. addi.ehu.es [addi.ehu.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of 6-Fluorotryptophan

An In-depth Technical Guide to the Theoretical Studies of 6-Fluorotryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (6FW) is a fluorinated analog of the essential amino acid L-tryptophan. The substitution of a hydrogen atom with fluorine at the 6th position of the indole ring introduces minimal steric perturbation while significantly altering the electronic properties of the molecule. This unique characteristic makes 6FW an invaluable tool in chemical biology and drug development. Theoretically, the fluorine atom serves as a sensitive probe for investigating molecular interactions and dynamics. Its incorporation into peptides and proteins allows for high-resolution studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that benefits from the absence of background fluorine signals in biological systems.[1][2] Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are pivotal in elucidating the intrinsic properties of 6FW and predicting its behavior within complex biological environments. This guide provides a comprehensive overview of the , detailing the computational methodologies, key findings, and their applications in modern research.

Quantum Chemical Studies: Unveiling Intrinsic Properties

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic landscape, and vibrational dynamics of this compound at an atomic level.

Molecular Geometry and Structure

Density Functional Theory (DFT) is the most common method for optimizing the molecular geometry of tryptophan analogs. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), provide a robust balance between accuracy and computational cost for describing molecular structures and properties.[3][4] While detailed tables of the final optimized bond lengths and angles for this compound are not consistently published across the literature, calculations on the parent L-tryptophan molecule offer a baseline for comparison. The primary structural deviations in 6FW are expected to be localized around the C6-F bond and subtle electronic redistributions in the indole ring.

Table 1: Computed Molecular Properties of L-6-Fluorotryptophan

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [5] |

| Molecular Weight | 222.22 g/mol | [5] |

| Exact Mass | 222.08045576 Da | [5] |

| XLogP3 | -0.8 | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 |[5] |

Vibrational Analysis

Theoretical vibrational analysis, performed on the DFT-optimized geometry, is crucial for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. Calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental results.[3] These studies confirm the molecular structure and provide insights into the vibrational modes influenced by the fluorine substitution.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Tryptophan Analogs

| Vibrational Mode | Theoretical (DFT) | Experimental (FT-IR/Raman) |

|---|---|---|

| N-H Stretching | ~3450 - 3500 | ~3400 - 3420 |

| C=O Stretching | ~1750 - 1780 | ~1740 - 1760 |

| Aromatic C-C Stretching | ~1550 - 1620 | ~1570 - 1625 |

| C-F Stretching | ~1200 - 1250 | Not explicitly assigned |

| Indole Ring Breathing | ~740 - 760 | ~740 - 755 |

(Note: Values are representative and compiled from studies on tryptophan and its derivatives. Specific values for 6FW can vary based on the computational level and experimental conditions.)

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[6][7] These parameters, along with others derived from them, can be calculated using DFT and are essential for predicting how 6FW will interact with other molecules, such as enzyme active sites.

Table 3: Quantum Chemical Descriptors for this compound (Representative Values)

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | ~ -5.5 to -6.0 |

| LUMO Energy (E_LUMO) | - | ~ -0.5 to -1.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 to 5.0 |

| Ionization Potential (I) | -E_HOMO | ~ 5.5 to 6.0 |

| Electron Affinity (A) | -E_LUMO | ~ 0.5 to 1.0 |

| Global Hardness (η) | (I - A) / 2 | ~ 2.25 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.0 to 3.5 |

(Note: These values are estimations based on typical DFT calculations for similar aromatic amino acids and can vary with the chosen functional, basis set, and solvent model.)

Methodologies and Protocols

Protocol for Density Functional Theory (DFT) Calculations

This protocol outlines a standard procedure for performing DFT calculations on this compound to determine its geometric, vibrational, and electronic properties.

-

Structure Preparation :

-

Obtain the initial 3D coordinates of L-6-Fluorotryptophan, for example, from PubChem[5] or by building it using molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization :

-

Software : Gaussian, ORCA, or Q-CHEM.

-

Method : Density Functional Theory (DFT).

-

Functional : B3LYP (a common hybrid functional) or M06-2X (good for noncovalent interactions).[3]

-

Basis Set : 6-311++G(d,p) or a larger set like aug-cc-pVTZ for higher accuracy. The ++ indicates diffuse functions for anions and Rydberg states, while (d,p) indicates polarization functions for heavy atoms and hydrogens, respectively.[8]

-

Solvation Model (Optional) : To simulate a solvent environment, use an implicit model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

-

Execution : Run the geometry optimization calculation. Ensure the optimization converges, which is typically confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

-

-

Vibrational Frequency Calculation :

-

Use the optimized geometry from the previous step as input.

-

Perform a frequency calculation at the same level of theory (functional and basis set).

-

The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities. Confirm that there are no imaginary frequencies, which verifies the structure is a true energy minimum.

-

-

Electronic Property Analysis :

-

From the output of the optimized structure, extract the energies of the molecular orbitals to determine the HOMO, LUMO, and the energy gap.[6]

-

Calculate other quantum chemical descriptors (hardness, electronegativity) using the formulas in Table 3.

-

Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, which indicate sites for electrophilic and nucleophilic attack.

-

Caption: A flowchart of the DFT workflow for this compound.

Protocol for Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of 6FW when incorporated into a larger system, such as a protein in a solvent environment.

-

System Preparation :

-

Starting Structure : Obtain a high-resolution PDB structure of the protein of interest. If incorporating 6FW into an existing protein, use molecular modeling software (e.g., PyMOL, Chimera) to mutate the desired tryptophan residue to 6FW.

-

Force Field : Choose an appropriate force field (e.g., CHARMM, AMBER). The parameters for the non-standard 6FW residue must be generated, often using tools like the CHARMM General Force Field (CGenFF) or AMBER's antechamber. These tools use quantum mechanical data to derive the necessary parameters (bond lengths, angles, charges, etc.).

-

-

Solvation and Ionization :

-

Place the protein system in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic a physiological salt concentration (e.g., 150 mM).

-

-

Energy Minimization :

-

Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done first with the protein backbone restrained, followed by minimization of the entire system.

-

-

Equilibration :

-

NVT Ensemble (Canonical) : Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein. This step is usually run for several hundred picoseconds.

-

NPT Ensemble (Isothermal-Isobaric) : Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This allows the density of the simulation box to relax to the correct value. This step typically runs for several nanoseconds.

-

-

Production Run :

-

Once the system is well-equilibrated (verified by stable temperature, pressure, density, and RMSD), run the production simulation for the desired length of time (typically hundreds of nanoseconds to microseconds).

-

Software : GROMACS, NAMD, or AMBER.

-

-

Trajectory Analysis :

-

Analyze the resulting trajectory to study protein dynamics, conformational changes, ligand binding, and interactions involving the 6FW residue.

-

Applications in Structural Biology and Drug Design

The theoretical understanding of 6FW is directly applied to interpret experimental data and guide the design of new therapeutics.

¹⁹F NMR Spectroscopy Probe

6FW is widely used as a probe in protein ¹⁹F NMR. The fluorine chemical shift is exquisitely sensitive to its local environment, making it an ideal reporter of protein conformational changes, ligand binding, and protein-protein interactions.[3] Theoretical models help in assigning NMR signals and interpreting chemical shift perturbations in terms of specific structural changes.

Protocol for Protein Labeling and ¹⁹F NMR Spectroscopy

-

Protein Expression and Labeling :

-

Use an E. coli expression system, often a tryptophan auxotroph strain, which cannot synthesize its own tryptophan.

-

Grow the cells in a minimal medium.

-

Induce protein expression and supplement the medium with this compound. This ensures that 6FW is incorporated into the protein at all tryptophan positions.[1] For site-specific incorporation, more advanced genetic code expansion techniques are required.

-

Purify the labeled protein using standard chromatography techniques.

-

-

NMR Sample Preparation :

-

Prepare the protein sample in a suitable NMR buffer (e.g., phosphate or HEPES buffer) containing 5-10% D₂O for the field-frequency lock.

-

-

NMR Data Acquisition :

-

Spectrometer : A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a fluorine probe.

-

Experiment : Acquire a simple one-dimensional ¹⁹F NMR spectrum.

-

Parameters : Set the carrier frequency near the expected chemical shift range for 6FW in proteins. Use a suitable recycle delay (e.g., 1-2 seconds).

-

Referencing : The ¹⁹F chemical shift is typically referenced externally to a standard like trifluoroacetic acid (TFA).

-

-

Data Analysis :

-

Process the spectrum using software like Topspin or MestReNova.

-

Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals. In ligand titration experiments, monitor changes in the spectrum upon addition of a binding partner to characterize the interaction.

-

Molecular Docking and Drug Design

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a receptor. When designing drugs that target tryptophan-binding sites, docking studies involving 6FW can provide valuable insights. The altered electrostatic potential of the indole ring due to the fluorine atom can influence key interactions, such as π-π stacking and hydrogen bonding.

General Protocol for Molecular Docking

-

Receptor and Ligand Preparation :

-

Receptor : Start with a high-quality crystal structure of the target protein. Prepare it by adding hydrogen atoms, assigning protonation states, and removing water molecules not critical for binding.

-

Ligand (6FW) : Generate a 3D conformer of this compound. Assign partial charges using a quantum mechanical method for better accuracy.

-

-

Binding Site Definition :

-

Define the search space for the docking algorithm. This can be done by specifying a grid box around the known active site of the protein.

-

-

Docking Simulation :

-

Software : Use docking programs like AutoDock, DOCK6, or Glide.

-

The software will systematically explore different poses (orientations and conformations) of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

-

Post-Docking Analysis :

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between 6FW and the protein residues. This information can guide the design of more potent and selective inhibitors.

-

Caption: The synergy between theoretical and experimental methods.

Conclusion

Theoretical studies provide the fundamental framework for understanding and utilizing this compound in biomedical research. Quantum chemical methods define its intrinsic structural and electronic characteristics, while molecular dynamics simulations reveal its behavior in the complex, dynamic environment of a biological system. These computational approaches are not performed in isolation; they are critically integrated with experimental techniques like ¹⁹F NMR and X-ray crystallography to validate predictions and provide a holistic view of molecular function. For researchers in drug development, this integrated strategy is powerful, enabling the rational design of novel therapeutics by providing atomic-level insights into protein-ligand interactions and the conformational dynamics that govern biological activity. As computational power and theoretical methods continue to advance, their predictive accuracy will further enhance the utility of this compound as a precision tool in science.

References

- 1. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 2. ijcps.org [ijcps.org]

- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

6-Fluorotryptophan in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptophan (6-F-Trp) is a fluorinated analog of the essential amino acid tryptophan that has emerged as a powerful and versatile tool in modern biochemical research. The strategic substitution of a hydrogen atom with a fluorine atom on the indole ring confers unique spectroscopic properties without significantly perturbing the overall structure and function of the labeled biomolecule. This minimal perturbation, coupled with the high sensitivity of the fluorine-19 (¹⁹F) nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy, makes 6-F-Trp an invaluable probe for investigating protein structure, dynamics, and interactions, as well as for tracing metabolic pathways and aiding in drug discovery efforts. This technical guide provides an in-depth overview of the core applications of 6-F-Trp, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.

Core Applications of this compound

The utility of 6-F-Trp in biochemistry is multifaceted, with key applications in ¹⁹F NMR spectroscopy, protein engineering, metabolic studies, and drug development.

¹⁹F NMR Spectroscopy: A High-Sensitivity Probe

The primary application of 6-F-Trp lies in its use as a reporter molecule for ¹⁹F NMR spectroscopy. The ¹⁹F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, resulting in excellent NMR sensitivity. Crucially, the absence of endogenous fluorine in most biological systems provides a clear spectroscopic window, free from background signals. The ¹⁹F chemical shift of 6-F-Trp is exquisitely sensitive to its local electronic environment, making it an ideal probe for detecting subtle conformational changes in proteins.

Key applications in ¹⁹F NMR include:

-

Protein Structure and Dynamics: Monitoring changes in the local environment of a specific tryptophan residue to study protein folding, unfolding, and conformational heterogeneity.[1][2][3]

-

Ligand Binding: Detecting and quantifying the binding of small molecules, peptides, or other proteins by observing changes in the ¹⁹F chemical shift of the 6-F-Trp probe.[4]

-

Fragment-Based Drug Discovery: Screening libraries of small molecule fragments for binding to a 6-F-Trp labeled protein target.

Protein Engineering and Stability

The incorporation of 6-F-Trp into proteins can influence their stability and aggregation properties. While often considered a minimally perturbing probe, the introduction of the electronegative fluorine atom can, in some cases, alter the local electrostatic environment and packing within the protein core. These effects are highly dependent on the specific location of the 6-F-Trp residue.

-

Modulating Stability: Site-specific incorporation of 6-F-Trp has been shown to either increase or decrease the kinetic stability of proteins, highlighting the delicate balance of forces governing protein structure.[5]

-

Probing Aggregation: The distinct ¹⁹F NMR signals of monomeric and aggregated protein species allow for the real-time monitoring of protein aggregation kinetics.[5]

Metabolism Studies

6-F-Trp serves as an effective tracer for studying tryptophan metabolism. It is processed by many of the same enzymes as native tryptophan, allowing researchers to follow its conversion through various metabolic pathways using ¹⁹F NMR.

-

Serotonin Pathway: 6-F-Trp is a substrate for tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. This allows for the in vivo and ex vivo monitoring of serotonin production and turnover.[6][7]

-

Kynurenine Pathway: The metabolism of 6-F-Trp through the kynurenine pathway can also be tracked, providing insights into inflammatory and neurodegenerative processes.

Drug Development

The ability of 6-F-Trp to modulate the serotonergic system has made it a molecule of interest in drug development.

-

Enzyme Inhibition: 6-F-Trp acts as a competitive inhibitor of tryptophan hydroxylase, offering a tool to study the effects of reduced serotonin synthesis.

-

Neuronal Tracing: The metabolic products of 6-F-Trp, such as 6-fluoro-5-hydroxytryptophan and 6-fluoroserotonin, can be used to trace neuronal serotonergic pools.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in biochemical studies.

Table 1: ¹⁹F NMR Chemical Shift Data for this compound

| Environment | ¹⁹F Chemical Shift (ppm) vs. TFA | Reference |

| Free 6-F-Trp in solution | ~ -47.0 | [8] |

| 6-F-Trp in unfolded protein | ~ -47.0 to -48.0 | [8] |

| 6-F-Trp in folded protein (buried) | Varies significantly (-40 to -55) | [5] |

| 6-F-Trp in folded protein (exposed) | Varies, generally closer to free 6-F-Trp | [5] |

Note: Chemical shifts are highly sensitive to the local environment and can vary between different proteins and experimental conditions. TFA (Trifluoroacetic acid) is a common external reference.

Table 2: Effect of this compound Incorporation on Enzyme Activity

| Enzyme | % Replacement of Trp with 6-F-Trp | Effect on Specific Activity | Reference |

| β-galactosidase | 50-60% | 10% of control | [9] |

| Lactose permease | 50-60% | 35% of control | [9] |

| D-Lactate dehydrogenase | 50-60% | 50% of control | [9] |

Table 3: Impact of this compound on Protein Stability and Aggregation

| Protein | Effect of 6-F-Trp Incorporation | Method | Reference |

| Transthyretin (TTR) | WT-6FW aggregates more rapidly than WT TTR | Turbidity Assay | [5] |

| Transthyretin (TTR) | WT-5FW is kinetically more stable than WT-6FW | Real-time ¹⁹F-NMR urea unfolding | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Site-Specific Incorporation of this compound into Proteins using an Amber Stop Codon

This protocol describes the genetic encoding of 6-F-Trp at a specific site in a protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) for 6-F-Trp and its cognate tRNA.

-

Luria-Bertani (LB) medium.

-

Minimal medium (e.g., M9) supplemented with appropriate antibiotics, glucose, and amino acids (excluding tryptophan).

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

-

Transformation: Co-transform the E. coli expression strain with the expression plasmid and the pEVOL plasmid.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow the culture at 37°C with shaking.

-

Induction: When the OD₆₀₀ reaches 0.6-0.8, add this compound to a final concentration of 1 mM.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Purify the 6-F-Trp labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification: Confirm the incorporation of 6-F-Trp by mass spectrometry.

Protocol 2: ¹⁹F NMR Spectroscopy of a this compound Labeled Protein

This protocol outlines the general procedure for acquiring a 1D ¹⁹F NMR spectrum of a protein containing 6-F-Trp.

Materials:

-

Purified 6-F-Trp labeled protein (typically 25-100 µM).

-

NMR buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

D₂O (for lock).

-

¹⁹F NMR reference standard (e.g., Trifluoroacetic acid, TFA).

-

NMR spectrometer equipped with a ¹⁹F probe.

Methodology:

-

Sample Preparation: Prepare the protein sample in the NMR buffer containing 5-10% D₂O.

-

Spectrometer Setup: Tune and match the ¹⁹F probe. Set the temperature (e.g., 25°C).

-

Acquisition Parameters:

-

Set the ¹⁹F carrier frequency to the approximate chemical shift of 6-F-Trp (~ -47 ppm).

-

Use a spectral width appropriate for observing the expected chemical shift range (e.g., 50 ppm).

-

Set the recycle delay to at least 1.5 times the longest T₁ relaxation time of the ¹⁹F nucleus (typically 1-2 seconds for proteins).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the protein concentration and spectrometer sensitivity).

-

-

Referencing: Reference the spectrum to an external standard like TFA (0 ppm).

-